
Methyl3-(2-piperidinyl)propanoate hydrochloride
Descripción general
Descripción
Methyl 3-(2-piperidinyl)propanoate hydrochloride is a chemical compound with the CAS Number: 1021204-94-3 . It has a molecular weight of 207.7 g/mol and a linear formula of C9 H17 N O2 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular structure of Methyl 3-(2-piperidinyl)propanoate hydrochloride is represented by the linear formula C9H18ClNO2 . The compound has a molecular weight of 207.70 g/mol . The InChI representation of the molecule isInChI=1S/C9H17NO2.ClH/c1-12-9 (11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H . Physical and Chemical Properties Analysis
Methyl 3-(2-piperidinyl)propanoate hydrochloride has a molecular weight of 207.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 207.1026065 g/mol . The topological polar surface area of the compound is 38.3 Ų .Aplicaciones Científicas De Investigación
Solid-state Characterization in Pharmaceutical Sciences
Methyl3-(2-piperidinyl)propanoate hydrochloride is related to substances like falicaine hydrochloride and dyclonine hydrochloride, which are characterized for their solid-state properties in pharmaceutical sciences. These compounds are analyzed using thermal analysis, spectroscopic methods, X-ray diffractometry, and NMR to understand their crystal polymorphism, stability, and molecular-level mobility (Schmidt, 2005).
Role in Cognitive Performance
Research on closely related compounds, such as selective 5-HT4 receptor agonists, indicates a potential role in enhancing cognitive performance. These studies, conducted on rats, explore the effects of specific agonists on spatial learning and memory, which could have implications for understanding the cognitive impacts of similar chemical structures (Fontana et al., 1997).
Development of Hybrid Anticonvulsants
This compound is structurally similar to compounds studied for their anticonvulsant and antinociceptive properties. These hybrid molecules combine elements of well-known antiepileptic drugs and are evaluated for their effectiveness in various preclinical seizure models (Kamiński et al., 2016).
Synthesis and Application in Organic Chemistry
The compound is also studied in the context of organic synthesis. For instance, its structural analogs are used in the synthesis of indolizidine and exploration of conjugate addition reactions, offering insights into novel synthetic routes and chemical transformations (D’hooghe et al., 2009).
Inhibitory Effects in Plant Physiology
Compounds structurally related to this compound are used as herbicides and studied for their inhibitory effects on plant growth, providing insights into their mode of action and potential agricultural applications (Shimabukuro et al., 1978).
Exploration in Neuropharmacology
Research on analogs of this compound in neuropharmacology involves the synthesis and evaluation of derivatives for their potential as acetylcholinesterase inhibitors, indicating potential applications in treating neurological disorders (Nagel et al., 1995).
Safety and Hazards
While specific safety and hazard information for Methyl 3-(2-piperidinyl)propanoate hydrochloride is not available in the retrieved data, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Mecanismo De Acción
Mode of Action
It is known that piperidine derivatives, which this compound is a part of, have significant pharmacological applications .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have significant pharmacological applications .
Análisis Bioquímico
Biochemical Properties
Methyl3-(2-piperidinyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. This interaction can lead to the formation of specific metabolites that may have distinct biological activities . Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways by binding to specific receptors, thereby altering the activity of downstream signaling molecules and affecting cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can also result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by esterases, leading to the formation of specific metabolites that may have distinct biological activities . Additionally, this compound can affect the activity of enzymes involved in key metabolic pathways, thereby altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can also affect its biological effects, as different tissues may have varying levels of transporters or binding proteins that facilitate its uptake and distribution.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, this compound may be localized to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its biological effects. The subcellular localization of this compound can also influence its stability and degradation, affecting its overall biological activity.
Propiedades
IUPAC Name |
methyl 3-piperidin-2-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBDZOFSZULJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
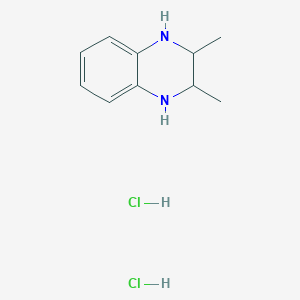
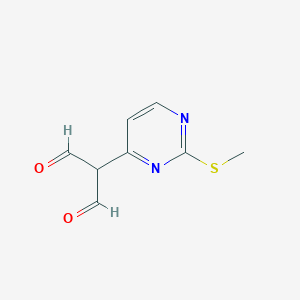
![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)

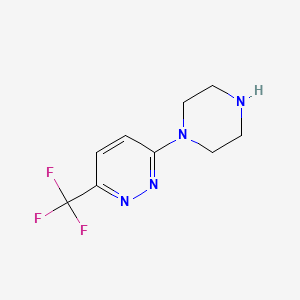

![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)

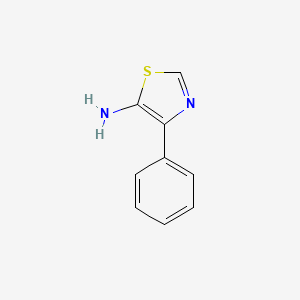
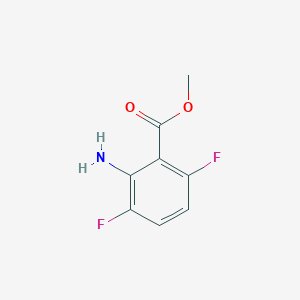
![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)
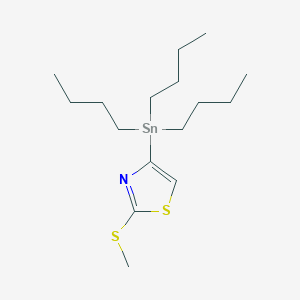
![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)
![Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1421364.png)
